molecular formula C12H11NO3 B13526315 methyl 3-(1H-indol-3-yl)-3-oxopropanoate

methyl 3-(1H-indol-3-yl)-3-oxopropanoate

Cat. No.: B13526315
M. Wt: 217.22 g/mol
InChI Key: XQVWUDQZQRJKKL-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-3-oxopropanoate is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities such as antiviral, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-3-oxopropanoate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)6-11(14)9-7-13-10-5-3-2-4-8(9)10/h2-5,7,13H,6H2,1H3

InChI Key

XQVWUDQZQRJKKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-3-yl)-3-oxopropanoate typically involves the esterification of indole-3-acetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . This reaction proceeds under reflux conditions, resulting in the formation of the ester product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microflow reactors allows for rapid and mild generation of intermediates, which can then be converted to the desired ester product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(1H-indol-3-yl)-3-oxopropanoate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 3-(1H-indol-3-yl)-3-oxopropanoate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways such as enzyme inhibition and receptor modulation. This compound’s effects are mediated through its ability to participate in hydrogen bonding and π-π interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in rooting powders.

Uniqueness

Methyl 3-(1H-indol-3-yl)-3-oxopropanoate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

Methyl 3-(1H-indol-3-yl)-3-oxopropanoate, an indole derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized for its potential antiviral, anticancer, and anti-inflammatory properties. This article explores its biological activity through various studies, mechanisms of action, and applications.

Chemical Structure and Properties

This compound features an indole ring system attached to a propanoate moiety. Its molecular formula is C12H11NO3C_{12}H_{11}NO_3, with a molecular weight of approximately 219.22 g/mol. The indole structure is significant as it is known for conferring various pharmacological effects, including modulation of biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to reduced proliferation of cancer cells.
  • Receptor Modulation : It may bind to receptors that play roles in inflammation and cancer progression, influencing signaling pathways that regulate cell growth and apoptosis.
  • Hydrogen Bonding and π-π Interactions : The indole ring facilitates interactions with proteins through hydrogen bonding and π-π stacking, enhancing its biological efficacy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.

  • Cell Lines Tested : Studies have evaluated its effects on human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and neuroblastoma (SH-SY5Y) cell lines.
  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

Antiviral Activity

Preliminary studies suggest that this compound possesses antiviral properties:

  • Target Viruses : It has been investigated for efficacy against various viruses, including influenza and HIV.
  • Action Mechanism : The compound may disrupt viral replication by interfering with viral enzyme activity or host cell receptor interactions.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Cytokine Modulation : It can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Potential Applications : This activity suggests potential use in treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that treatment with this compound led to a significant decrease in cell viability in cancer cell lines compared to control groups. The IC50 values were determined through MTT assays, indicating potent cytotoxic effects .
  • Animal Models :
    • In vivo studies using murine models have shown that the compound reduces tumor size significantly when administered at specific dosages, supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 3-(1H-indol-3-yl)-3-hydroxypropanoateC12H13NO3Hydroxy group enhances solubility and potential interactions
Ethyl 3-(indol-3-yl)-3-ketopropanoateC13H13NO2Similar structure but lacks ethyl substitution
Methyl 2-(indolyl)acetateC10H9NO2Simpler structure; used in various biological assays

The unique ethyl substitution on the indole ring of this compound may enhance its pharmacological profile compared to other similar compounds, influencing both solubility and interaction with biological targets .

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